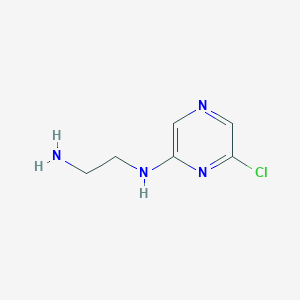

1-allyl-5-chloro-1H-1,2,4-triazole

Übersicht

Beschreibung

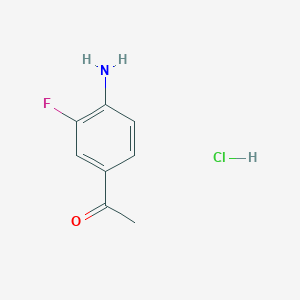

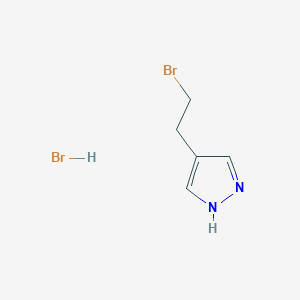

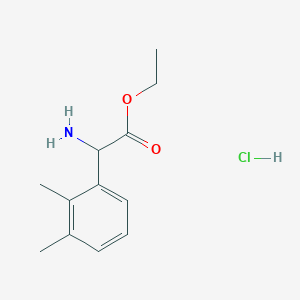

“1-allyl-5-chloro-1H-1,2,4-triazole” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing three nitrogen atoms . They are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The molecular weight of “1-allyl-5-chloro-1H-1,2,4-triazole” is 143.57 g/mol.Chemical Reactions Analysis

1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1,2,4-Triazoles, including derivatives similar to 1-allyl-5-chloro-1H-1,2,4-triazole, have been synthesized and investigated for their potential antimicrobial activities. For instance, Colanceska-Ragenovic et al. (2001) synthesized a series of 4-allyl-5-aryl-1,2,4-triazoles and tested them for antibacterial and antifungal effects against various pathogens, including Escherichia coli, Bacillus subtilis, and Candida albicans, demonstrating the antimicrobial potential of such compounds (Colanceska-Ragenovic et al., 2001).

Anti-Ulcer Activity

Georgiyants et al. (2014) described the synthesis of 4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazole derivatives and investigated their potential as anti-ulcer agents. This research highlights the therapeutic potential of 1,2,4-triazole derivatives in the treatment of NSAID-induced ulcers, indicating the broad pharmacological applicability of these compounds (Georgiyants et al., 2014).

Supramolecular Interactions

The structural versatility of 1,2,4-triazoles allows for a wide range of supramolecular interactions, making them valuable in the field of coordination chemistry. Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1,2,3-triazoles, which are structurally related to 1,2,4-triazoles, emphasizing their importance in developing new materials and pharmaceuticals (Schulze & Schubert, 2014).

Antitumor Activity

Kaldrikyan et al. (2013) synthesized 3-(5-methylbenzofuryl)-4-phenyl(allyl)-5-mercapto-1,2,4-triazoles and investigated their antitumor activity, demonstrating the potential of 1,2,4-triazole derivatives in cancer therapy (Kaldrikyan et al., 2013).

Molecular Modeling and Biological Evaluation

El-Reedy and Soliman (2020) reported on the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines from 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles, evaluating their antibacterial, antifungal, and anti-inflammatory activities. This research underscores the extensive biological applications and the potential for molecular modeling of 1,2,4-triazole derivatives (El-Reedy & Soliman, 2020).

Wirkmechanismus

- The mode of action involves the compound binding to its target(s). The triazole nucleus, being metabolically stable, can serve as both a hydrogen bond acceptor and donor at the active site of a receptor .

- Triazoles, in general, can impact various pathways, including those related to cell proliferation, apoptosis, and metabolism .

- Absorption : The compound’s solubility and lipophilicity influence its absorption. A polar character, often associated with the triazole nucleus, can enhance solubility .

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-1-prop-2-enyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-2-3-9-5(6)7-4-8-9/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHYLWBSBWKJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

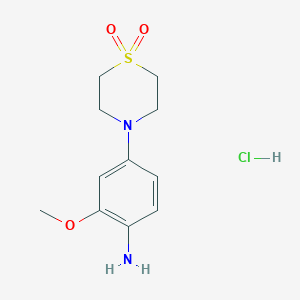

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)